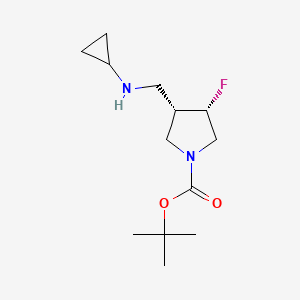
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes a cyclopropyl group, a fluorine atom, and a tert-butoxycarbonyl protecting group, makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. This can be achieved through organocatalytic addition reactions, where dithiomalonates are added to nitrostyrenes under specific conditions . The reaction conditions often include the use of hydrophobic additives and catalysts to improve the efficiency and selectivity of the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated systems could be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group and the fluorine atom can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect the amine functionality during reactions, ensuring the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5S)-3-[3,5-Bis(trifluoromethyl)benzyloxy]-N-(tert-butoxycarbonyl)-4,5-dimethyl-2-phenylpyrrolidine
- (2S,3S,4S,5S)-3-[3,5-bis(trifluoromethyl)benzyloxy]-4,5-dimethyl-2-phenylpyrrolidinium p-toluenesulfonate
Uniqueness
tert-Butyl (3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the cyclopropyl group and the fluorine atom imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C13H23FN2O2 |
|---|---|
Peso molecular |
258.33 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-7-9(11(14)8-16)6-15-10-4-5-10/h9-11,15H,4-8H2,1-3H3/t9-,11+/m0/s1 |
Clave InChI |
SYTWWFJTHISJLL-GXSJLCMTSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)CNC2CC2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)F)CNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


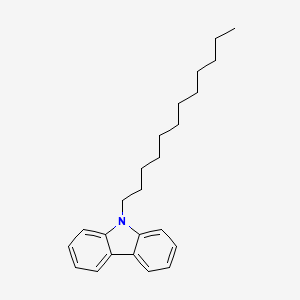
![2-Naphthalenecarboxamide, 4-amino-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B8540964.png)
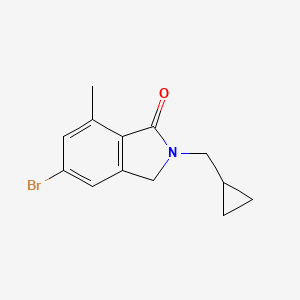
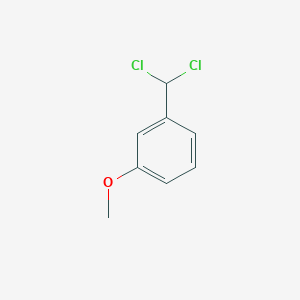
![1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8540988.png)
![1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8540997.png)
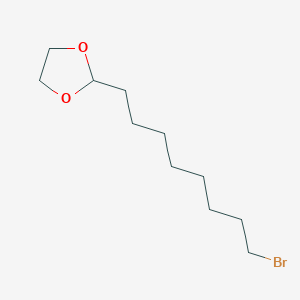

![2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B8541006.png)
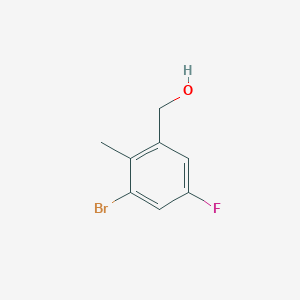
![4-[(4-Hydroxy-2,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B8541022.png)
![(4R)-4-[2-(furan-2-yl)ethyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8541032.png)


